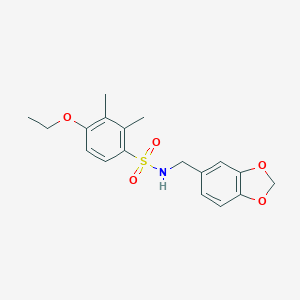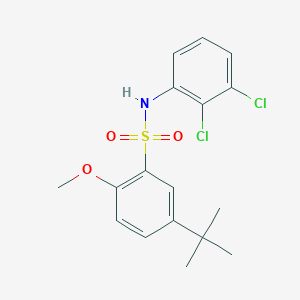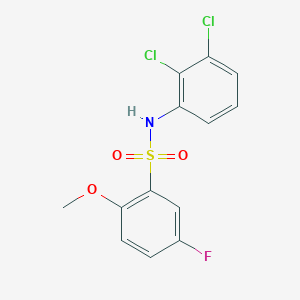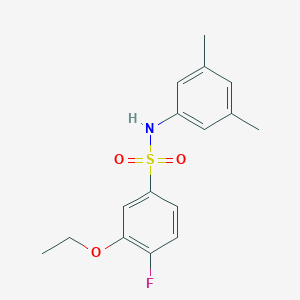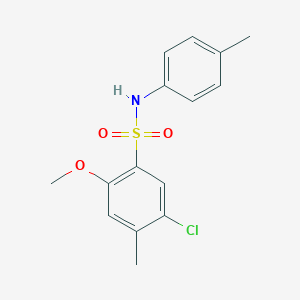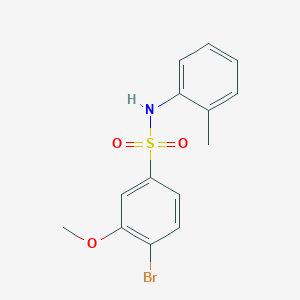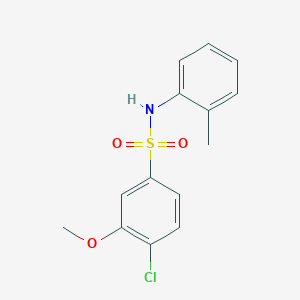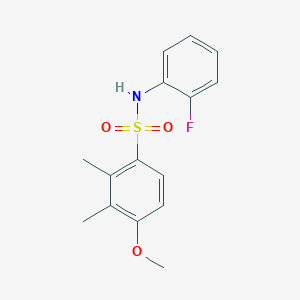![molecular formula C12H13ClN2O2S B288436 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole, commonly known as CDI, is a chemical compound with a molecular formula of C12H12ClNO2S. It is a white crystalline powder that is widely used in scientific research applications. CDI is a versatile compound that can be used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of CDI involves the covalent modification of the catalytic cysteine residue in the active site of PTPs. CDI reacts with the cysteine residue to form a stable sulfonate ester, which irreversibly inhibits the enzyme. This leads to the disruption of cellular signaling pathways that are regulated by PTPs, resulting in a variety of cellular effects.
Biochemical and Physiological Effects:
CDI has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CDI can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CDI has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that CDI can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
CDI has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. CDI is also easy to synthesize and purify, which makes it readily available for use in research. However, CDI has some limitations. It is a reactive compound that can form adducts with other proteins and enzymes, which can complicate the interpretation of experimental results. CDI is also relatively unstable in aqueous solutions, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving CDI. One area of interest is the development of CDI analogs with improved selectivity and potency for specific PTPs. Another area of interest is the use of CDI in combination with other inhibitors to target multiple signaling pathways simultaneously. CDI may also have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential of CDI in these areas.
Synthesemethoden
The synthesis of CDI involves the reaction between 4-chloro-2,5-dimethylbenzenesulfonyl chloride and 4-methylimidazole in the presence of a base catalyst. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time. The yield of CDI is typically high, and the purity of the compound can be easily verified using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
CDI is widely used in scientific research applications due to its unique chemical properties. It is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. CDI has been shown to inhibit a wide range of PTPs, including PTP1B, SHP-1, and SHP-2. This makes it a valuable tool for studying the role of PTPs in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
Produktname |
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole |
|---|---|
Molekularformel |
C12H13ClN2O2S |
Molekulargewicht |
284.76 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-5-12(9(2)4-11(8)13)18(16,17)15-6-10(3)14-7-15/h4-7H,1-3H3 |
InChI-Schlüssel |
BJYXVDXELOGZDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=C(N=C2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=C(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





